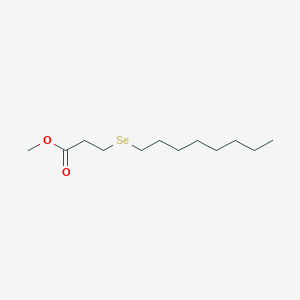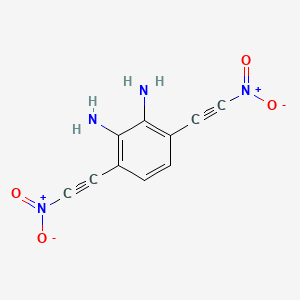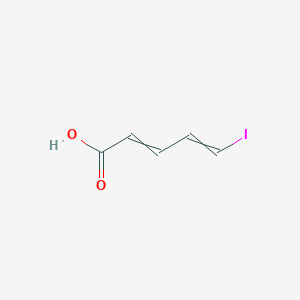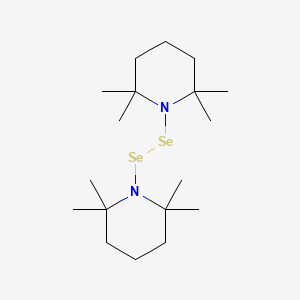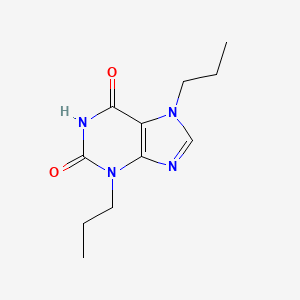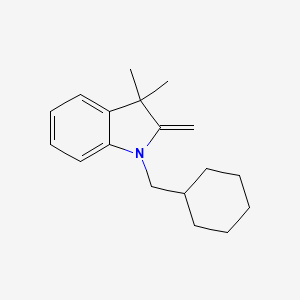![molecular formula C18H18O3 B14270333 Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- CAS No. 135547-25-0](/img/structure/B14270333.png)
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- is an organic compound with the molecular formula C18H18O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- typically involves the reaction of appropriate phenolic precursors with propenylating agents under controlled conditions. One common method involves the use of phenol derivatives and allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to corresponding hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl groups, facilitated by the electron-donating nature of the phenolic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The propenyl groups may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Phenol, 4-(2-propenyl)-:
Uniqueness
Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- is unique due to its combination of phenolic hydroxyl groups and propenyl substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
135547-25-0 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-(3-hydroxy-4-prop-2-enylphenoxy)-5-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-7-10-18(17(20)11-13)21-15-9-8-14(6-4-2)16(19)12-15/h3-4,7-12,19-20H,1-2,5-6H2 |
Clave InChI |
ZCILODAAHLISPY-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC(=C(C=C1)OC2=CC(=C(C=C2)CC=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)

![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
